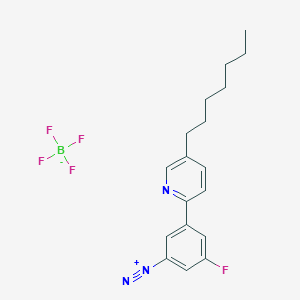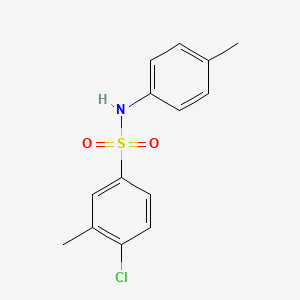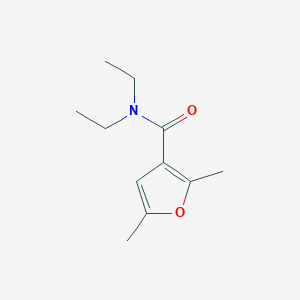![molecular formula C16H20N2OS B7500707 [2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7500707.png)
[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-pyrrolidin-1-ylmethanone is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of [2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-pyrrolidin-1-ylmethanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-pyrrolidin-1-ylmethanone have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and microorganisms, as well as induce apoptosis (programmed cell death). In vivo studies have shown that this compound can reduce tumor growth and increase survival rates in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-pyrrolidin-1-ylmethanone is its potential as a building block for the synthesis of new materials with unique properties. Another advantage is its potential as an anti-cancer agent and inhibitor of microorganisms. However, a limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many future directions for the research and development of [2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-pyrrolidin-1-ylmethanone. One direction is the synthesis of new derivatives with improved solubility and bioactivity. Another direction is the investigation of this compound's potential as a semiconducting material for use in organic electronics. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of [2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-pyrrolidin-1-ylmethanone involves the reaction of 2,5-dimethylpyrrole-3-carboxaldehyde with thiophen-2-ylmethanamine and pyrrolidine in the presence of a catalyst. The resulting compound has a molecular formula of C18H23N3OS and a molecular weight of 329.46 g/mol.
Wissenschaftliche Forschungsanwendungen
[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-pyrrolidin-1-ylmethanone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent, as well as its ability to inhibit the growth of bacteria and viruses. In material science, it has been studied for its potential as a building block for the synthesis of new materials with unique properties. In organic electronics, it has been investigated for its potential as a semiconducting material.
Eigenschaften
IUPAC Name |
[2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-12-10-15(16(19)17-7-3-4-8-17)13(2)18(12)11-14-6-5-9-20-14/h5-6,9-10H,3-4,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSKPBSJJHUIDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CS2)C)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-pyrrolidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol](/img/structure/B7500640.png)

![2-[[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol](/img/structure/B7500647.png)

![3-cyclopropylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7500654.png)
![N-methyl-N-[2-(methylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7500660.png)
![1'-Propan-2-ylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500662.png)
![N-[(4-benzylmorpholin-2-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7500670.png)
![[2-[3-(Diethylsulfamoyl)-4-methylanilino]-2-oxoethyl] 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylate](/img/structure/B7500675.png)




